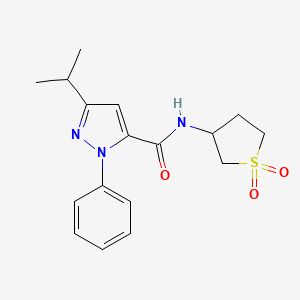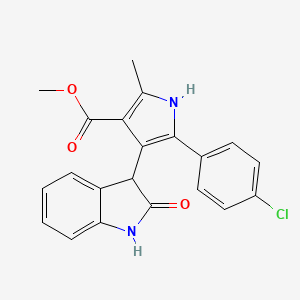![molecular formula C23H27N3O4 B14934277 4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its complex structure, which includes an indole core, methoxy groups, and a pyrrolidinyl ethoxy phenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
The pyrrolidinyl ethoxy phenyl moiety is usually synthesized separately and then attached to the indole core through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy groups and pyrrolidinyl ethoxy phenyl moiety may enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Another compound with methoxy groups and a bipyridine core, used as a ligand in coordination chemistry.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1H-Indole-2-carboxylic acid: A simpler indole derivative used as a precursor in organic synthesis.
Uniqueness
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H27N3O4 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
4,7-dimethoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-28-20-9-10-21(29-2)22-18(20)15-19(25-22)23(27)24-16-5-7-17(8-6-16)30-14-13-26-11-3-4-12-26/h5-10,15,25H,3-4,11-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
JXJZFJJOASNQTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=CC=C(C=C3)OCCN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14934210.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)

![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934243.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B14934246.png)


![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
